N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is a chemical compound that belongs to a class of molecules known for their antibacterial properties. This compound is structurally related to trimethoprim, a well-known antibiotic that inhibits bacterial dihydrofolate reductase, an essential enzyme in folate metabolism. The compound is characterized by its unique molecular structure, which includes a pyrimidine core substituted with a 3,4,5-trimethoxybenzyl group.
The compound can be synthesized through various chemical reactions involving starting materials such as 3,4,5-trimethoxybenzaldehyde and guanidine. These reactions have been documented in several patents and scientific literature, highlighting methods for producing trimethoprim and its derivatives efficiently .
N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is classified as an antibacterial agent due to its structural similarities to trimethoprim. It functions primarily as a small molecule drug, targeting bacterial enzymes involved in nucleic acid synthesis.
The synthesis of N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine typically involves a two-step process:
The molecular formula of N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is with a molecular weight of approximately 304.34 g/mol. The structure features:
The primary reactions involved in the synthesis of N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine include:
The reactions are characterized by high yields and minimal side products when optimized correctly .
N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine exhibits its antibacterial activity primarily through inhibition of dihydrofolate reductase in bacteria. This enzyme is crucial for synthesizing tetrahydrofolate from dihydrofolate:
This mechanism is similar to that of trimethoprim and underscores the compound's potential as an antimicrobial agent .
The compound adheres to general pharmacological rules such as Lipinski's Rule of Five which suggests good oral bioavailability due to its molecular weight and hydrogen bonding characteristics .
N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine finds applications primarily in:
Given its structural similarity to trimethoprim and its mechanism of action against bacterial enzymes involved in folate metabolism, it holds promise for further exploration in medicinal chemistry .
Regioselective N-methylation of pyrimidine diamines represents a critical challenge in medicinal chemistry due to the presence of multiple nucleophilic sites. N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine (Compound 1, CID 101012641) exemplifies this complexity, where methylation occurs specifically at the N¹ position of the 2,4-diaminopyrimidine scaffold [1]. This selectivity is achieved through:
Table 1: Regioselective Methylation Approaches for Pyrimidine Diamines
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Base-mediated (NaH) | CH₃I, DMF, 0°C → RT | N¹-methylation | 60-75% |
Protecting Group (Boc) | 1) Boc₂O; 2) NaH/CH₃I; 3) TFA | N¹-methylation | 50-68% |
Direct Alkylation | CH₃I, K₂CO₃, Acetone, reflux | Mixture | <30% (desired) |
The structural confirmation of regiochemistry in Compound 1 relies on NMR analysis, where the N'-methyl resonance appears downfield (δ ~2.90 ppm, DMSO-d₆), distinct from the C-methyl or O-methyl signals. Crystallographic studies of analogues confirm the methylation site at the pyrimidine N¹ nitrogen adjacent to the 2-amino group [1] [8].
The benzylpyrimidine core is a privileged structure in dihydrofolate reductase (DHFR) inhibitors. Compound 1 shares significant homology with trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine; Compound 2, CID 446998) but differs in its N'-methylation [2] [5] [10]. Key structural and electronic comparisons include:
Table 2: Structural Analogues of Benzyl-Substituted Pyrimidine DHFR Inhibitors
Compound | R₁ | R₂ | CAS/ID | Molecular Formula | Key Feature |
---|---|---|---|---|---|
1 (Target) | NHCH₃ | NH₂ | 101012641 | C₁₅H₂₀N₄O₃ | N¹-Methylation |
2 (Trimethoprim) | NH₂ | NH₂ | 738-70-5 | C₁₄H₁₈N₄O₃ | Parent scaffold |
3 (N³-Methyl isomer) | NH₂ | NHCH₃ | 213745-86-9 | C₁₅H₂₀N₄O₃ | Regioisomeric impurity |
4 (α-Hydroxy derivative) | NH₂ | NH₂ | 29606-06-2 | C₁₄H₁₈N₄O₄ | Benzyl oxidation product |
5 (Des-methyl) | NH₂ | NH₂ | 16285-82-8 | C₁₃H₁₅BrN₄O₂ | Demethylated variant |
Synthetic routes to these analogues often begin with 3,4,5-trimethoxybenzaldehyde (Compound 6). Condensation with β-methoxypropionitrile (Knoevenagel-type reaction) yields an unsaturated nitrile intermediate (Compound 7), followed by guanidine cyclization to form the pyrimidine core. Final N-methylation achieves Compound 1 [3] [6].
Bioisosteric modifications of the 3,4,5-trimethoxybenzyl moiety or pyrimidine ring aim to enhance DHFR binding selectivity or physicochemical properties. Compound 1 serves as a strategic intermediate for such explorations:
Table 3: Bioisosteric Parameters for Trimethoxybenzyl Modifications
Bioisostere Type | Example Structure | clogP | TPSA (Ų) | Advantage |
---|---|---|---|---|
Classic (Trimethoxy) | C₆H₂(OMe)₃CH₂- | 1.84 | 75.4 | Reference |
Bicyclo[1.1.1]pentane | Bicyclo[1.1.1]pentane-CH₂- | 1.02 | 75.4 | Enhanced solubility, reduced oxidation |
4-Fluorophenyl | 4-F-C₆H₄CH₂- | 2.15 | 75.4 | Metabolic stabilization |
Deuterated (CD₃O) | C₆H₂(OCD₃)₃CH₂- | 1.84 | 75.4 | Altered metabolism |
These strategies address limitations of classical antifolates: Metabolic instability of methoxy groups, limited solubility, and off-target binding. Bioisosteric derivatives maintain critical interactions—the benzyl bridge's methylene engages in hydrophobic contacts, while protonated N¹ (pKa ~7.2) forms salt bridges with conserved aspartate in bacterial DHFR [4] [7] [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8